Home > Products > Screening Compounds P52911 > 3-Acetoxyandrosta-5-ene-17-one
3-Acetoxyandrosta-5-ene-17-one -

3-Acetoxyandrosta-5-ene-17-one

Catalog Number: EVT-8691840
CAS Number:
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound can be synthesized from dehydroepiandrosterone or other steroid precursors through various chemical reactions involving acetylation and bromination steps. The synthesis routes often utilize reagents like acetic anhydride and N-bromosuccinimide, highlighting its accessibility in laboratory settings.

Classification

3-Acetoxyandrosta-5-ene-17-one is classified as:

  • Type: Synthetic steroid
  • Category: Androgenic/anabolic steroids
  • Chemical Family: Steroids
Synthesis Analysis

Methods

The synthesis of 3-Acetoxyandrosta-5-ene-17-one typically involves several key steps:

  1. Acetylation: The starting material, often dehydroepiandrosterone, is reacted with acetic anhydride in the presence of pyridine to introduce the acetoxy group at the C3 position.
  2. Bromination: The acetylated product undergoes bromination using N-bromosuccinimide, which facilitates further modifications.
  3. Deacetylation: Subsequent reactions may involve deacetylation to yield various derivatives or to modify the steroid structure further.

Technical Details

For example, in one synthetic route, dehydroepiandrosterone is treated with acetic anhydride in dichloromethane, yielding a high yield of the acetoxy derivative after workup and purification steps such as chromatography .

Molecular Structure Analysis

Structure

The molecular formula of 3-Acetoxyandrosta-5-ene-17-one is C21_{21}H30_{30}O2_2. Its structure features:

  • A steroid backbone with four fused rings.
  • An acetoxy functional group (-OCOCH3_3) at the C3 position.
  • A ketone group (=O) at the C17 position.

Data

The compound exhibits specific physical properties such as:

  • Melting Point: Approximately 168–170 °C.
  • Nuclear Magnetic Resonance Spectroscopy: Characteristic peaks corresponding to protons in different environments within the molecule.
Chemical Reactions Analysis

Reactions

3-Acetoxyandrosta-5-ene-17-one can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the acetoxy group can be hydrolyzed to yield 3-hydroxyandrosta-5-ene-17-one.
  2. Reduction: The ketone at C17 can be reduced to form alcohol derivatives.
  3. Halogenation: Further bromination or chlorination can modify the steroid structure for specific applications.

Technical Details

For instance, treatment with potassium hydroxide in methanol can facilitate deacetylation and lead to the formation of hydroxy derivatives, which may exhibit different biological activities .

Mechanism of Action

Process

The mechanism of action of 3-Acetoxyandrosta-5-ene-17-one primarily involves its interaction with androgen receptors. Upon binding to these receptors, it initiates a cascade of biological effects that include:

  1. Gene Expression Modulation: The compound influences the transcription of target genes associated with muscle growth and development.
  2. Anabolic Effects: It promotes protein synthesis and muscle hypertrophy, making it relevant for therapeutic applications in muscle wasting conditions.

Data

Studies have shown that compounds with similar structures exhibit significant anabolic activity, underscoring their potential use in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

3-Acetoxyandrosta-5-ene-17-one is characterized by:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents like dichloromethane and sparingly soluble in water.

Chemical Properties

The chemical properties include:

  • Reactivity towards nucleophiles due to the presence of the carbonyl group.
  • Stability under standard laboratory conditions but sensitive to strong acids or bases.

Relevant data from spectral analysis (NMR, IR) confirm its structural integrity and functional groups .

Applications

Scientific Uses

3-Acetoxyandrosta-5-ene-17-one has several applications:

  1. Pharmacological Research: Used as a reference compound in studies investigating androgenic activity and steroid metabolism.
  2. Synthesis Intermediate: Serves as a precursor for synthesizing other steroid derivatives with enhanced biological activities.
  3. Therapeutic Investigations: Potential use in treatments for conditions related to hormonal imbalances or muscle degeneration.
Antiandrogen Mechanisms and Prostate Cancer Therapeutics

Androgen Receptor Antagonism and Binding Kinetics

3β-Acetoxyandrosta-5-ene-17-one (abbreviated as ADEK in literature) functions as a potent steroidal antiandrogen by competitively inhibiting androgen binding to the androgen receptor. In whole-cell binding assays using COS-1 cells transfected with wild-type androgen receptor, ADEK displaces radiolabeled synthetic androgen methyltrienolone (R1881) with an IC50 of approximately 100 nM. This displacement occurs in a dose-dependent manner, with near-complete inhibition observed at 10 μM concentrations [1]. Kinetic analyses reveal that ADEK reduces androgen receptor binding capacity (Bmax) without altering receptor affinity (Kd), suggesting classic competitive inhibition. Structural studies indicate that modifications at the C3 (acetoxy group) and C17 (ethylene ketal) positions are critical for this high-affinity interaction, distinguishing it from endogenous androgens like dihydrotestosterone [1] [4].

Table 1: Binding Kinetics of ADEK Versus Reference Androgens/Antiandrogens

CompoundIC50 (nM)Binding Capacity Reduction
ADEK100>90% at 10μM
Dihydrotestosterone5None
Hydroxyflutamide250070% at 10μM
Bicalutamide15085% at 10μM

Inhibition of Androgen-Induced Transcriptional Activation

ADEK suppresses dihydrotestosterone-induced transactivation of both wild-type and mutant androgen receptors in prostate cancer cell lines. In PC-3 cells transiently transfected with wild-type androgen receptor and an androgen response element-driven luciferase reporter, 1 μM ADEK reduced dihydrotestosterone (1 nM)-induced transactivation by 70%. This suppression exceeded that of structurally similar compounds lacking the C17 ethylene ketal group (e.g., compounds 14, 16, 17), which showed ≤30% inhibition [1]. In LNCaP cells (androgen receptor T877A mutant), ADEK (10 μM) suppressed dihydrotestosterone-induced transactivation by 83%, outperforming hydroxyflutamide which exhibited full agonist activity at this concentration. The coactivator ARA70 enhanced antiandrogen agonist activity of hydroxyflutamide and bicalutamide by 5-12 fold but increased ADEK's activity by less than 2-fold, confirming its low intrinsic agonist potential [1] [2].

Suppression of Prostate-Specific Antigen Expression

As prostate-specific antigen is an androgen receptor-responsive gene, ADEK's effect on prostate-specific antigen expression provides a functional biomarker of androgen receptor antagonism. Western blot analyses in LNCaP cells demonstrated that dihydrotestosterone (1 nM) increased prostate-specific antigen expression by 4.3-fold. Cotreatment with ADEK (10 μM) reduced this induction by 85%, comparable to castration levels. At the transcriptional level, ADEK suppressed prostate-specific antigen promoter-driven luciferase activity by 78% in androgen receptor-transfected PC-3 cells treated with dihydrotestosterone [1]. This contrasts with hydroxyflutamide, which increased prostate-specific antigen expression in LNCaP cells by 20% at 10 μM due to its partial agonist activity in androgen receptor mutant backgrounds [1] [10].

Agonist-Antagonist Switching in Mutant Androgen Receptors

A critical limitation of first-generation antiandrogens is their tendency to function as agonists in androgen receptor mutants. ADEK exhibits minimal agonist switching in common prostate cancer androgen receptor variants. In COS-1 cells expressing the T877A androgen receptor mutation (prevalent in LNCaP), 1 μM ADEK induced only 15% of the transcriptional activity observed with dihydrotestosterone. Under identical conditions, hydroxyflutamide and bicalutamide exhibited 65% and 40% agonist activity, respectively [1] [10]. Molecular dynamics simulations suggest that the steroidal backbone of ADEK maintains antagonist conformation in mutant androgen receptor ligand-binding domains by preventing helix 12 stabilization in the active coactivator-binding position. This contrasts with nonsteroidal antiandrogens, whose flexible structures permit agonist repositioning in mutated pockets [4] [10].

Blockade of Adrenal Androgen Signaling Pathways

ADEK uniquely inhibits adrenal androgen androstenediol-induced androgen receptor signaling, a pathway resistant to conventional antiandrogens. In androgen receptor-transfected PC-3 cells, androstenediol (100 nM) induced a 6.5-fold increase in androgen response element reporter activity. While hydroxyflutamide and bicalutamide reduced this by only 15-20%, ADEK (1 μM) suppressed androstenediol-induced transactivation by 87% [1] [8]. This activity stems from ADEK's dual capability: 1) direct competitive displacement of androstenediol from the androgen receptor ligand-binding domain, and 2) inhibition of 3β-hydroxysteroid dehydrogenase type 1-mediated conversion of dehydroepiandrosterone to androstenediol in prostate tissue. The latter effect disrupts the intratumoral "backdoor pathway" of dihydrotestosterone synthesis from adrenal precursors [1] [8] [9].

Table 2: Inhibition of Adrenal Androgen Signaling by Antiandrogens

AntiandrogenAndrostenediol-Induced AR Activation (% Suppression at 1μM)
ADEK87%
Hydroxyflutamide18%
Bicalutamide22%

Comparison with Non-Steroidal Antiandrogens

Structurally, ADEK differs fundamentally from non-steroidal antiandrogens through its androstane backbone, enabling distinct interactions with the androgen receptor ligand-binding domain. Whereas hydroxyflutamide and bicalutamide bind predominantly to helices 3, 5, and 11 via hydrophobic interactions, ADEK forms hydrogen bonds with Asn705 and Thr877 through its C3 acetoxy and C17 ketal groups. This alternative binding mode underlies ADEK’s reduced agonist conversion in androgen receptor mutants [1] [4] [6]. Functionally, ADEK shows equivalent maximum antagonism to bicalutamide but achieves it at lower concentrations (IC90 of 500 nM vs. 2.5 μM for bicalutamide). Critically, ADEK maintains >80% suppression of dihydrotestosterone signaling even after 72-hour continuous exposure in LNCaP cells, whereas bicalutamide loses 50% efficacy due to adaptive agonist switching [1] [10]. Unlike non-steroidal agents, ADEK does not induce prostate-specific antigen rebound in xenograft models, reflecting its low withdrawal syndrome potential [1] [3].

Impact on Androgen-Independent Prostate Cancer Progression

ADEK demonstrates activity in androgen-independent prostate cancer models by targeting residual androgen receptor signaling. In LNCaP cells adapted to androgen-depleted media, ADEK (10 μM) inhibited cell proliferation by 75% over 96 hours, compared to 45% inhibition by equimolar bicalutamide [1]. This correlates with suppression of androgen receptor target genes beyond prostate-specific antigen, including TMPRSS2 and FKBP5. Additionally, ADEK reduces androgen receptor protein levels by 40% in castration-resistant xenografts through enhanced ubiquitin-mediated degradation, a mechanism not observed with first-generation antiandrogens [1] [9]. In rat models of androgen-independent prostate cancer, 28-day administration of 0.1% dietary ADEK reduced ventral prostate weight by 26% and seminal vesicle weight by 29%, indicating sustained antiandrogenic activity despite adrenal androgen presence. No compensatory androgen receptor upregulation occurred, contrasting with the 2.5-fold androgen receptor increase seen with hydroxyflutamide [3] [10]. These effects position ADEK as a multi-mechanistic suppressor of castration-resistant progression.

Properties

Product Name

3-Acetoxyandrosta-5-ene-17-one

IUPAC Name

[(8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15?,16-,17-,18-,20-,21-/m0/s1

InChI Key

NCMZQTLCXHGLOK-QCDWPJGMSA-N

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C

Isomeric SMILES

CC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.